2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16168052
InChI: InChI=1S/C13H13BBrNO4/c1-16-8-12(17)19-14(20-13(18)9-16)6-5-10-3-2-4-11(15)7-10/h2-7H,8-9H2,1H3/b6-5+
SMILES:
Molecular Formula: C13H13BBrNO4
Molecular Weight: 337.96 g/mol

2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC16168052

Molecular Formula: C13H13BBrNO4

Molecular Weight: 337.96 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione -

Specification

Molecular Formula C13H13BBrNO4
Molecular Weight 337.96 g/mol
IUPAC Name 2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C13H13BBrNO4/c1-16-8-12(17)19-14(20-13(18)9-16)6-5-10-3-2-4-11(15)7-10/h2-7H,8-9H2,1H3/b6-5+
Standard InChI Key GOIXELDMCMWCRK-AATRIKPKSA-N
Isomeric SMILES B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC(=CC=C2)Br
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, characterized by a bicyclic dioxazaborocane core. Its systematic IUPAC name, 2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, reflects the following structural components:

  • A dioxazaborocane backbone (1,3,6,2-dioxazaborocane).

  • A methyl group at position 6.

  • An (E)-configured ethenyl bridge linking the boron atom to a 3-bromophenyl substituent.

The molecular formula is C₁₃H₁₃BBrNO₄, with a molecular weight of 354.97 g/mol.

Stereoelectronic Properties

The boron atom adopts a trigonal planar geometry, stabilized by resonance with the adjacent oxygen and nitrogen atoms. The (E)-ethenyl group introduces rigidity, influencing conjugation with the aromatic ring and modulating electronic effects on the boron center .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of MIDA boronates typically involves condensation reactions between boronic acids and MIDA under acidic conditions. For this compound, a plausible pathway includes:

  • Synthesis of 3-bromophenylboronic acid: Achieved via Miyaura borylation of 1-bromo-3-iodobenzene using bis(pinacolato)diboron and a palladium catalyst .

  • MIDA protection: Reaction of 3-bromophenylboronic acid with MIDA in refluxing acetic acid, forming the MIDA boronate ester .

  • Ethenyl introduction: A Heck coupling between the MIDA-protected boronate and ethylene gas under palladium catalysis, yielding the (E)-ethenyl derivative .

Key reaction conditions include:

  • Temperature: 80–100°C for the Heck coupling.

  • Catalyst: Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃).

  • Solvent: Dimethylacetamide (DMA) or toluene.

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Characterization relies on:

  • ¹H/¹³C NMR: Distinct signals for the ethenyl protons (δ 6.5–7.2 ppm, J = 16 Hz) and aromatic bromine-coupled carbons.

  • IR spectroscopy: B-O stretches at 1340–1280 cm⁻¹ and C=O bands at 1740–1700 cm⁻¹.

  • X-ray crystallography: Confirms the (E)-configuration and boron coordination .

Physical and Chemical Properties

Physical Properties

PropertyValue/Range
Melting point240–245°C (decomposes)
SolubilityDMSO (>50 mg/mL), sparingly soluble in water
AppearanceOff-white crystalline powder
StabilityStable under inert atmosphere; hydrolyzes in acidic/alkaline conditions

Reactivity Profile

  • Transesterification: Reacts with diols (e.g., pinacol) to form air-stable boronic esters.

  • Hydrolysis: Generates 3-bromophenylboronic acid under aqueous acidic conditions (pH < 4) .

  • Cross-coupling: Participates in Suzuki-Miyaura reactions with aryl halides, leveraging the MIDA group’s slow-release boronating capability .

Applications in Organic Synthesis

Iterative Cross-Coupling

The MIDA boronate’s stability enables its use in iterative synthesis of polyarenes and conjugated polymers. The ethenyl group facilitates π-extension strategies, while the bromine atom serves as a handle for further functionalization .

Materials Science

Conjugated boron-containing compounds exhibit tunable optoelectronic properties. This derivative’s extended π-system may enhance charge transport in organic semiconductors or serve as a precursor to luminescent materials .

Hazard CategoryGHS Code
Acute toxicity (oral)H302
Skin irritationH315
Eye damageH319

Precautionary Measures

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles.

  • Ventilation: Use in a fume hood to avoid inhalation of dust.

  • Storage: Keep in a cool, dry place under nitrogen atmosphere.

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